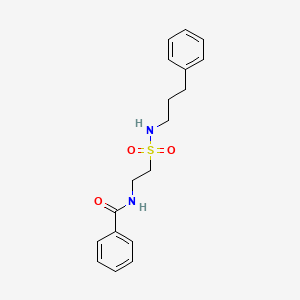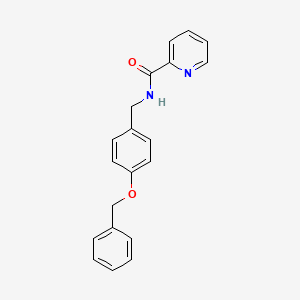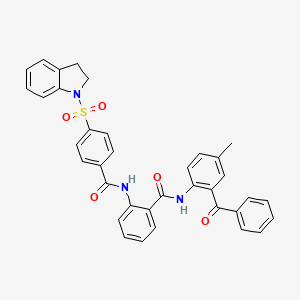
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide” is a chemical compound with the molecular formula C21H23FN2O2 . It’s often considered in the design of new drugs and drug delivery devices .
Chemical Reactions Analysis
Boronic acids and their esters, which may be structurally related to this compound, are known to be only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH .Scientific Research Applications
Novel Synthesis Pathways
Research on neuroleptic agents like Fluspirilen and Penfluridol, which contain similar chemical structures, demonstrates the utility of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide in developing synthesis pathways for pharmaceuticals. A key intermediate for these compounds has been prepared starting from commercially available precursors, highlighting its role in the synthesis of complex molecules with neuroleptic properties (Botteghi et al., 2001).
Corrosion Inhibition
The compound's derivatives, particularly piperidine derivatives, have been studied for their adsorption and corrosion inhibition properties on iron. This research is significant for developing new materials that prevent corrosion, a major issue in various industries. The findings indicate that specific derivatives exhibit high binding energies on metal surfaces, correlating with experimental data on corrosion inhibition (Kaya et al., 2016).
Molecular Structure Analysis
The study of trifluoromethyl-substituted compounds, including those with structures similar to this compound, involves detailed analysis of molecular structures through crystallography. This research contributes to understanding the molecular geometry, which is crucial for the design of drugs and materials with specific properties (Li et al., 2005).
Antimicrobial and Anti-inflammatory Agents
Bisthiourea derivatives of dipeptide conjugated to similar compounds have shown promise as novel anti-inflammatory and antimicrobial agents. These studies are pivotal in medicinal chemistry, providing a foundation for developing new therapeutics against inflammation and microbial infections (Kumara et al., 2017).
Metabolite Detection in Medical Treatments
Research into the metabolism of flutamide, a drug used in prostate cancer treatment, has led to the detection of new N-oxidized metabolites. Studies like these are essential for understanding the pharmacokinetics and potential side effects of drugs, contributing to safer and more effective treatments (Goda et al., 2006).
Advanced Materials Development
The structural investigation of AND-1184, a potential API for dementia treatment, showcases the application of compounds with similar chemical structures in the development of advanced materials. Such research aids in optimizing drug formulations and improving therapeutic efficacy (Pawlak et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F4N2O2/c24-20-4-2-1-3-19(20)22(31)29-13-11-17(12-14-29)15-28-21(30)10-7-16-5-8-18(9-6-16)23(25,26)27/h1-6,8-9,17H,7,10-15H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXVVFBNNHBPFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)
![N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2368885.png)




![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2368896.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)

![2-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B2368900.png)
![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)
![Methyl (E)-4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2368902.png)
